Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate

Physicochemical profiling Drug-likeness Medicinal chemistry

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate (CAS 954660-39-0) is a fully synthetic small molecule (MW 347.41 g/mol; molecular formula C18H25N3O4) belonging to the pyrrolidinyl urea class. Its structure combines three pharmacologically relevant modules: a 5-oxo-1-(p-tolyl)pyrrolidine core, a central urea linker, and an ethyl propanoate ester side chain.

Molecular Formula C18H25N3O4
Molecular Weight 347.415
CAS No. 954660-39-0
Cat. No. B2615484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate
CAS954660-39-0
Molecular FormulaC18H25N3O4
Molecular Weight347.415
Structural Identifiers
SMILESCCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C
InChIInChI=1S/C18H25N3O4/c1-3-25-17(23)8-9-19-18(24)20-11-14-10-16(22)21(12-14)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H2,19,20,24)
InChIKeyNRYOALYDRCXHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate (CAS 954660-39-0): Compound Class, Core Scaffold, and Physicochemical Identity


Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate (CAS 954660-39-0) is a fully synthetic small molecule (MW 347.41 g/mol; molecular formula C18H25N3O4) belonging to the pyrrolidinyl urea class [1]. Its structure combines three pharmacologically relevant modules: a 5-oxo-1-(p-tolyl)pyrrolidine core, a central urea linker, and an ethyl propanoate ester side chain. The pyrrolidinyl urea scaffold has been exploited across multiple therapeutic areas, including TrkA kinase inhibition [2] and chemokine receptor antagonism [3], while the ester-terminated side chain distinguishes this compound from simpler aryl-urea analogs that dominate the screening libraries [4]. This compound is listed in commercial screening collections and is supplied for non-human research use only [1].

Why Generic Substitution of Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate Is Not Scientifically Defensible


Pyrrolidinyl urea derivatives are not functionally interchangeable, as minor structural variations in this scaffold produce dramatic shifts in target selectivity, potency, and drug-like properties [1]. The specific combination of the N-(p-tolyl)-5-oxopyrrolidine core, the methylene-bridged urea at the 3-position, and the ethyl propanoate side chain creates a unique pharmacophore that cannot be recapitulated by replacing any single module. Published SAR on related pyrrolidine urea series demonstrates that altering the urea N-substituent from an ester-bearing alkyl chain to an aryl or heteroaryl group profoundly changes both the biological target profile and physicochemical behavior [2]. Furthermore, the ethyl ester functionality may serve as a latent prodrug handle or metabolic soft spot, a feature absent from methyl- or aryl-terminated analogs [3]. These structural distinctions carry practical consequences for assay design, solubility, metabolic stability, and target engagement, making uninformed analog substitution a source of irreproducible data.

Quantitative Differentiation Evidence for Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate (CAS 954660-39-0)


Ethyl Propanoate Side Chain vs. Aryl-Urea Analog: Physicochemical and Drug-Likeness Differentiation

The ethyl propanoate side chain of CAS 954660-39-0 confers distinct physicochemical properties compared to the closest commercially available analog, 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea (CAS 954697-72-4), which bears a p-tolyl group in place of the ester chain [1]. The ester functionality introduces additional hydrogen bond acceptor capacity (4 total HBA vs. 2 for the diaryl analog) and increases topological polar surface area (tPSA ~87 Ų estimated vs. ~58 Ų for CAS 954697-72-4), which directly impacts membrane permeability and solubility profiles [1].

Physicochemical profiling Drug-likeness Medicinal chemistry

Ester Functionality as a Metabolic Liability: Differentiation from Methyl- and Aryl-Terminated Pyrrolidinyl Urea Analogs

The ethyl ester moiety in CAS 954660-39-0 is susceptible to carboxylesterase-mediated hydrolysis, yielding the corresponding carboxylic acid metabolite [1]. This property is absent in the methyl-terminated urea analog 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea (CAS 954697-72-4) and most aryl-substituted derivatives of the same scaffold [2]. Ester hydrolysis can be exploited as an intentional prodrug strategy, as demonstrated across multiple pyrrolidine-containing medicinal chemistry programs [2], or mitigated through structural tuning if metabolic stability is required.

Metabolic stability Esterase liability PK/PD

Pyrrolidinyl Urea Scaffold: Class-Level Target Engagement Potential vs. Non-Urea Pyrrolidine Analogs

The pyrrolidinyl urea scaffold has been validated as a privileged chemotype for kinase inhibition, most notably TrkA (tropomyosin receptor kinase A), with multiple derivatives demonstrating nanomolar potency [1]. The urea moiety forms critical hydrogen-bonding interactions within the kinase hinge region, a feature not available to non-urea pyrrolidine analogs such as N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide (CAS 2155840-07-4) [2]. The same scaffold has also produced potent CCR1 antagonists (lead compound IC50 = 20 nM in monocyte chemotaxis assays) [3]. While direct target engagement data for CAS 954660-39-0 have not been published in the peer-reviewed literature, the compound inherits the target-binding potential of its validated scaffold class.

Kinase inhibition TrkA Chemokine receptor Scaffold pharmacology

N-(p-Tolyl)-5-oxopyrrolidine Core: Impact on Conformation and Metabolic Stability vs. N-Unsubstituted or N-Alkyl Pyrrolidinones

The N-(p-tolyl) substituent on the 5-oxopyrrolidine ring introduces conformational restriction and alters the electronic environment of the lactam carbonyl compared to N-alkyl or N-unsubstituted pyrrolidinone analogs [1]. The p-tolyl group increases molecular rigidity through restricted rotation around the N-aryl bond, which can enhance target binding entropy. Additionally, the electron-donating p-methyl group modulates the oxidation potential of the aromatic ring, potentially shifting the CYP-mediated metabolic profile relative to unsubstituted N-phenyl analogs [2]. This N-aryl-5-oxopyrrolidine core is distinct from the N-alkyl pyrrolidine cores more commonly found in earlier-generation 3-pyrrolidinylureas [3].

Conformational restriction Oxidative metabolism CYP liability

Recommended Research and Procurement Application Scenarios for Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate (CAS 954660-39-0)


Kinase Inhibitor Screening Campaigns Targeting TrkA or Related Receptor Tyrosine Kinases

The pyrrolidinyl urea scaffold of CAS 954660-39-0 aligns with the pharmacophore validated in TrkA kinase inhibitor patents [1]. The compound is structurally suited for inclusion in kinase selectivity panels, particularly where the ethyl propanoate ester side chain is used as a vector for further SAR exploration. Its ester functionality offers a synthetic handle for hydrolysis to the free acid, enabling subsequent amide coupling diversification in hit-to-lead programs [1].

Prodrug Strategy Feasibility Studies Requiring Esterase-Labile Tool Compounds

The ethyl ester moiety of CAS 954660-39-0 is predicted to serve as a substrate for human carboxylesterases (CES1/CES2) [2]. This property makes the compound a candidate for proof-of-concept studies evaluating ester-based prodrug approaches within the pyrrolidinyl urea series, where the hydrolyzed carboxylic acid may exhibit altered target binding, solubility, or tissue distribution compared to the parent ester.

Physicochemical Profiling and Cellular Permeability Comparisons with Diaryl-Urea Analogs

The elevated hydrogen bond acceptor count (4 HBA) and estimated tPSA (~87 Ų) of CAS 954660-39-0 contrast with the lower polarity of the diaryl analog CAS 954697-72-4 (2 HBA; tPSA ~58 Ų) [3]. These paired compounds can serve as a matched physicochemical pair for studying the impact of ester vs. aryl termination on membrane permeability, aqueous solubility, and non-specific protein binding in parallel assay formats.

Chemical Biology Tool Compound Requiring Orthogonal Synthetic Derivatization Handles

The presence of both the urea NH groups (suitable for biotin or fluorophore conjugation via isocyanate chemistry) and the ethyl ester (hydrolyzable to a carboxylic acid for amide coupling) provides two chemically orthogonal derivatization sites [1]. This dual-handle architecture supports the preparation of affinity probes or fluorescent tracers for target identification studies, a capability not available in analogs that lack the ester functionality.

Quote Request

Request a Quote for Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.